5-Ethyl-oxazolidin-(2Z)-ylideneamine

Description

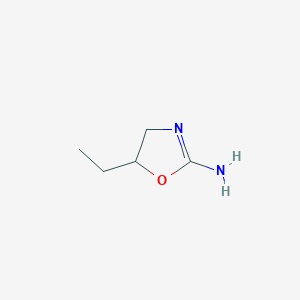

5-Ethyl-oxazolidin-(2Z)-ylideneamine is a heterocyclic compound featuring an oxazolidine core substituted with an ethyl group at the 5-position and an ylideneamine moiety. This compound belongs to a class of small molecules investigated for their inhibitory activity against nitric oxide synthase inducible (NOS2), an enzyme critical in inflammatory and immune responses . Its structural uniqueness lies in the oxazolidine ring, which provides conformational rigidity, and the ethyl substituent, which influences both solubility and binding affinity to biological targets.

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

5-ethyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C5H10N2O/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |

InChI Key |

MFMHWQFUMUNREN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN=C(O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of an appropriate oxazolidine precursor with an amine source under controlled conditions. One common method involves the use of racemic terminal epoxides, which are converted to oxazolidinones through enzyme-catalyzed kinetic resolution . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing optimized reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-oxazolidin-(2Z)-ylideneamine can undergo various chemical reactions, including:

Oxidation: Conversion to oxazolidinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at the oxazolidine ring or imine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds .

Scientific Research Applications

Chemistry: 5-Ethyl-oxazolidin-(2Z)-ylideneamine is used as a building block in organic synthesis, particularly in the preparation of enantiopure compounds and chiral auxiliaries .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of enzyme inhibition .

Medicine: Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 5-Ethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved. The pathways affected by this compound may include those related to metabolic processes, signal transduction, or cellular regulation .

Comparison with Similar Compounds

Key Observations :

- Ethyl vs. Methyl Substitution: While direct IC₅₀ data for 5-Ethyl-oxazolidin-(2Z)-ylideneamine are unavailable, the diethyl analog ((4S,5R)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine) exhibits potent inhibition (130 nM), suggesting that alkyl chain length and stereochemistry enhance binding.

- Core Heterocycle: Pyrrolidine analogs (e.g., 5-Ethyl-4-methyl-pyrrolidin-(2Z)-ylideneamine) are noted in but lack explicit activity data. The oxazolidine ring’s oxygen atom may contribute to hydrogen bonding with NOS2, unlike pyrrolidine’s nitrogen .

Physicochemical and Spectroscopic Properties

Though specific data for this compound are absent, related compounds (e.g., thiadiazol-2-amine derivatives) are characterized via:

Therapeutic Potential

- Structure-Activity Relationship (SAR): Increased alkyl chain length (ethyl > methyl) correlates with enhanced potency, likely due to improved hydrophobic interactions with the NOS2 active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.